molecular formula C12H10Cl2N2OS B4432741 2-(2,4-dichlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-(2,4-dichlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B4432741
M. Wt: 301.2 g/mol
InChI Key: XNAYSKZJEGKASG-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, also known as DMTA, is a chemical compound that has been widely used in scientific research due to its unique properties. DMTA belongs to the class of thiazole compounds and is known for its ability to selectively bind to certain proteins, making it a valuable tool in studying various biological processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves its ability to selectively bind to certain proteins. Specifically, this compound binds to proteins that contain a certain structural motif, known as the BRCT domain. This binding can affect the function of the protein, leading to changes in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific proteins it binds to. Some studies have shown that this compound can affect DNA repair pathways, cell cycle regulation, and apoptosis. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of certain inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,4-dichlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide in lab experiments is its ability to selectively bind to certain proteins, allowing for more targeted studies. Additionally, this compound is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using this compound is that its effects may be specific to certain proteins and may not be applicable to other biological processes.

Future Directions

There are several future directions for research involving 2-(2,4-dichlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. One area of interest is in the development of this compound-based therapeutics for the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its effects on various biological processes. Finally, this compound could potentially be used in the development of new diagnostic tools for certain diseases.

Scientific Research Applications

2-(2,4-dichlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been used in various scientific research studies, particularly in the field of biochemistry and pharmacology. One of its main applications is in the study of protein-protein interactions. This compound has been shown to selectively bind to certain proteins, allowing researchers to study their functions and interactions with other proteins.

properties

IUPAC Name

2-(2,4-dichlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2OS/c1-7-6-15-12(18-7)16-11(17)4-8-2-3-9(13)5-10(8)14/h2-3,5-6H,4H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAYSKZJEGKASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-dichlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
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2-(2,4-dichlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

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